

1-Iodo-3-phenylpropane chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Iodo-3-phenylpropane*

Cat. No.: *B1597414*

[Get Quote](#)

An In-Depth Technical Guide to **1-Iodo-3-phenylpropane**: Properties, Synthesis, and Reactivity for the Research Scientist

Introduction

1-Iodo-3-phenylpropane, also known as 3-iodopropylbenzene, is an organoiodine compound with the chemical formula $C_6H_5(CH_2)_3I$. This versatile molecule serves as a crucial building block and intermediate in a multitude of synthetic organic chemistry applications, ranging from the construction of complex carbon skeletons to the development of novel pharmaceutical agents and functionalized materials.^[1] Its utility stems from the inherent reactivity of the carbon-iodine (C-I) bond, where the iodine atom functions as an excellent leaving group in nucleophilic substitution reactions and facilitates the formation of organometallic reagents.

This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic signature, synthesis, and characteristic reactivity of **1-Iodo-3-phenylpropane**. It is intended to serve as a practical resource for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable its effective application in the laboratory.

Physicochemical and Spectroscopic Profile

The physical state of **1-Iodo-3-phenylpropane** at room temperature is typically an oil, though it can be crystallized.^[1] It is characterized by a set of distinct physical and spectroscopic properties that are essential for its identification and handling. The compound is noted to be sensitive to light, which necessitates proper storage to prevent degradation.^[2]

Core Physicochemical Data

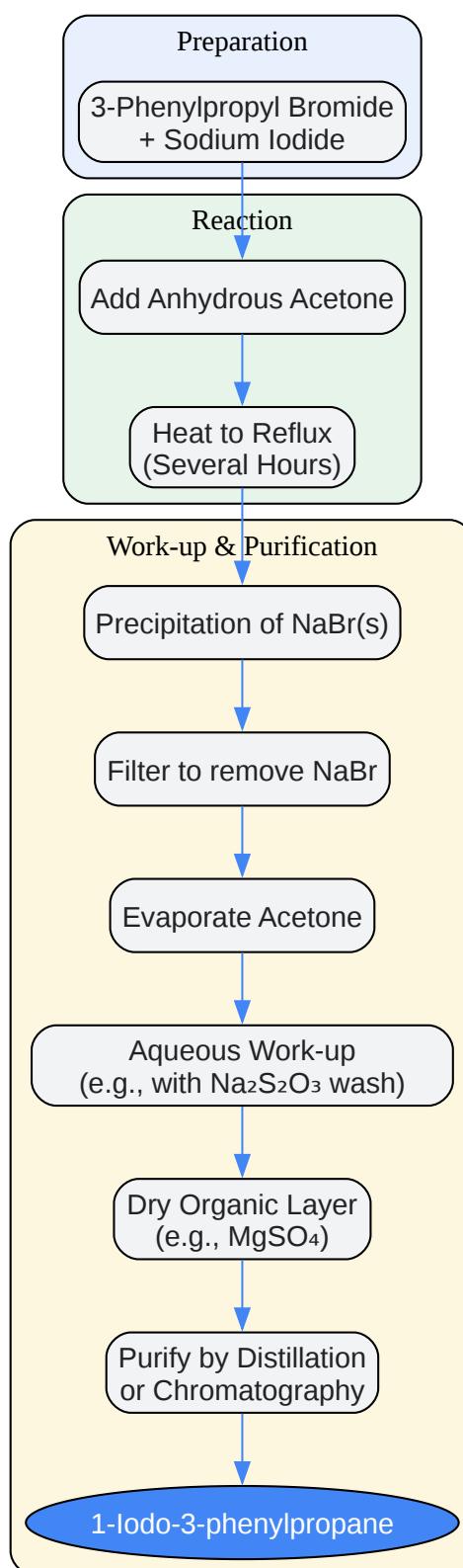
A summary of the key physicochemical properties of **1-Iodo-3-phenylpropane** is presented below for quick reference.

Property	Value	Source(s)
CAS Number	4119-41-9	[3]
Molecular Formula	C ₉ H ₁₁ I	[2][3]
Molecular Weight	246.09 g/mol	[4]
Density	~1.530 - 1.561 g/mL at 25 °C	[1]
Boiling Point	248 °C at 760 mmHg; 137-140 °C at 20 Torr	[1][2]
Melting Point	54-56 °C	[1][2]
Flash Point	~110 °C (230 °F) - closed cup	
Refractive Index (n _{20/D})	1.5820	[2]
Solubility	Soluble in chloroform; very slightly soluble in methanol	[1]

Spectroscopic Signature

The structural identity of **1-Iodo-3-phenylpropane** is unequivocally confirmed by a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:


- ¹H NMR: The proton NMR spectrum exhibits characteristic signals for the phenyl and propyl moieties. Aromatic protons of the phenyl ring typically appear as a multiplet in the range of 7.2–7.4 ppm. The methylene protons adjacent to the iodine atom are deshielded and resonate downfield, while the other methylene groups of the propyl chain appear at distinct chemical shifts.[1]

- ^{13}C NMR: The carbon spectrum shows distinct signals for the aromatic carbons, the three aliphatic carbons of the propyl chain, and notably, the carbon atom bonded to iodine, which has a characteristic chemical shift.[5]
- Infrared (IR) Spectroscopy: The IR spectrum displays key absorption bands that confirm its structure. These include aromatic C–H stretching vibrations near 3030 cm^{-1} , aliphatic C–H stretches between 2850 – 2950 cm^{-1} , and C=C stretching from the aromatic ring around 1600 cm^{-1} . The C–I stretching vibration is typically observed in the lower frequency region of the spectrum (500 – 600 cm^{-1}).[1]
- Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M^+) at an m/z value of 246, which corresponds to its molecular weight.[1]

Synthesis of 1-Iodo-3-phenylpropane: The Finkelstein Reaction

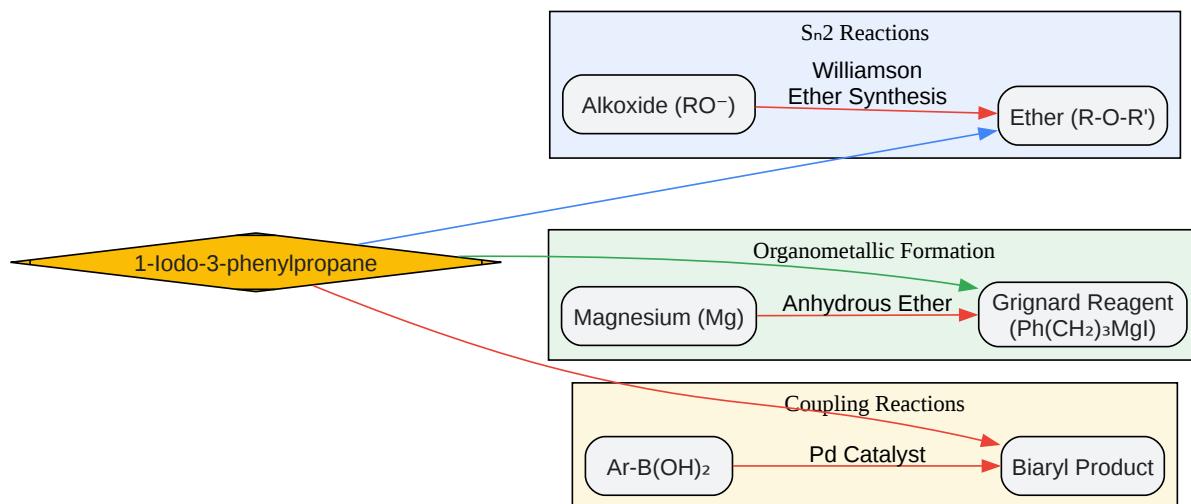
The most common and efficient laboratory-scale synthesis of **1-Iodo-3-phenylpropane** is achieved via the Finkelstein reaction.[6] This $\text{S}_{\text{n}}2$ reaction involves a halide exchange, typically converting the more readily available 3-phenylpropyl bromide or chloride into the desired iodide.[1][6] The reaction is driven to completion by exploiting the differential solubility of the halide salts; sodium iodide (NaI) is soluble in the acetone solvent, while the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not and precipitates out of solution, thereby shifting the equilibrium toward the product according to Le Châtelier's principle.[6][7]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Iodo-3-phenylpropane** via the Finkelstein reaction.

Detailed Experimental Protocol: Finkelstein Synthesis


- Materials:
 - 3-Phenylpropyl bromide (1 equivalent)
 - Sodium iodide (1.5 equivalents)
 - Anhydrous acetone
 - Diethyl ether
 - 5% aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
 - Saturated aqueous sodium chloride (brine)
 - Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-phenylpropyl bromide and anhydrous acetone. The volume of acetone should be sufficient to dissolve the starting materials (approximately 5-10 mL per gram of alkyl bromide).
 - Addition of Reagent: Add sodium iodide to the stirring solution.
 - Reaction Execution: Heat the reaction mixture to reflux. A white precipitate (NaBr) will begin to form. Allow the reaction to proceed for several hours (typically 3-12 hours), monitoring its progress by Thin Layer Chromatography (TLC).
 - Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of fresh acetone.
 - Solvent Removal: Combine the filtrate and washings, and remove the acetone using a rotary evaporator.

- Extraction: Redissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, 5% aqueous sodium thiosulfate (to remove any trace iodine), and finally with brine.
- Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The **1-Iodo-3-phenylpropane** can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Reactivity and Synthetic Applications

The synthetic utility of **1-Iodo-3-phenylpropane** is primarily dictated by the C-I bond. As iodide is an excellent leaving group, the molecule readily participates in nucleophilic substitution reactions. Furthermore, it can be converted into an organometallic species for subsequent carbon-carbon bond formation.

Key Reactivity Pathways

[Click to download full resolution via product page](#)

Caption: Major reactivity pathways for **1-Iodo-3-phenylpropane** in organic synthesis.

Nucleophilic Substitution: Williamson Ether Synthesis

1-Iodo-3-phenylpropane is an excellent substrate for the Williamson ether synthesis, an S_N2 reaction that forms ethers from an organohalide and an alkoxide.[8][9][10] The primary nature of the alkyl iodide minimizes competing elimination reactions, leading to good yields of the desired ether product.[8][11]

- Detailed Experimental Protocol: Synthesis of 3-Phenylpropyl Methyl Ether
 - Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide. This can be done by carefully adding sodium metal (1.1 equivalents) to anhydrous methanol.[9][12] Ensure the reaction is complete (all sodium has dissolved).
 - Reaction: Cool the sodium methoxide solution in an ice bath. Add **1-Iodo-3-phenylpropane** (1 equivalent) dropwise to the stirring solution.
 - Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
 - Work-up: Cool the reaction mixture and carefully pour it into cold water.[9]
 - Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over anhydrous $MgSO_4$, filter, and concentrate via rotary evaporation. Purify the resulting ether by fractional distillation.[9]

Grignard Reagent Formation

The reaction of **1-Iodo-3-phenylpropane** with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) yields the corresponding Grignard reagent, 3-phenylpropylmagnesium iodide.[13] This organometallic compound is a potent nucleophile and a strong base, widely used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[13]

- Causality Behind Experimental Choices:

- Anhydrous Conditions: Grignard reagents react readily with protic solvents, including water and alcohols.^[13] Therefore, all glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used to prevent quenching the reagent.^[14]
- Initiation: The reaction can sometimes be slow to start. Adding a small crystal of iodine can help activate the magnesium surface.^[14]

Palladium-Catalyzed Coupling Reactions

1-Iodo-3-phenylpropane is an effective coupling partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.^[1] These reactions are cornerstones of modern organic synthesis for constructing C(sp³)–C(sp²), C(sp³)–C(sp), and C(sp³)–C(sp³) bonds, making the title compound a valuable precursor for creating more complex molecular architectures.^{[1][15]}

Handling, Storage, and Safety

- Safety: **1-Iodo-3-phenylpropane** is classified as an irritant, causing skin and serious eye irritation.^[16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
- Storage: Due to its sensitivity to light, **1-Iodo-3-phenylpropane** should be stored in an amber-colored bottle in a cool, dark, and dry place.^[2] For long-term storage, refrigeration under an inert atmosphere is recommended. It is classified as a combustible liquid.

Conclusion

1-Iodo-3-phenylpropane is a highly valuable and versatile reagent in the arsenal of the synthetic chemist. Its well-defined physicochemical properties and predictable reactivity, centered on the labile carbon-iodine bond, allow for its reliable application in nucleophilic substitutions, organometallic preparations, and cross-coupling reactions. A thorough understanding of its synthesis, handling requirements, and reaction scope, as detailed in this

guide, empowers researchers to effectively leverage this compound in the pursuit of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Iodo-3-phenylpropane | 4119-41-9 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. Finkelstein Reaction [organic-chemistry.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. 1-Iodo-3-phenylpropane 97 4119-41-9 [sigmaaldrich.com]
- 16. Benzene, (3-iodopropyl)- | C9H11I | CID 138121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Iodo-3-phenylpropane chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1597414#1-iodo-3-phenylpropane-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com